1-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride

Beschreibung

Nomenclature and Structural Classification

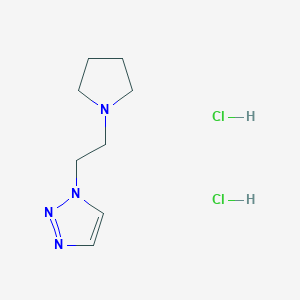

The systematic IUPAC name 1-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride reflects its molecular architecture (Figure 1):

- 1H-1,2,3-triazole : A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3.

- 2-(pyrrolidin-1-yl)ethyl : A two-carbon chain (ethyl group) linking the triazole to pyrrolidine, a five-membered secondary amine.

- Dihydrochloride : Two hydrochloric acid molecules protonating the amine groups, enhancing solubility and stability.

Structural Features:

- Hybrid scaffold : Combines the planar, electron-rich triazole with the non-planar, sp³-hybridized pyrrolidine.

- Tautomerism : The 1,2,3-triazole exists in two tautomeric forms (1H- and 2H-), but substitution at N1 fixes the 1H configuration.

- Salt formation : Protonation of pyrrolidine’s tertiary nitrogen and the triazole’s secondary nitrogen improves crystallinity.

| Property | Value/Description |

|---|---|

| Molecular formula | C₈H₁₅Cl₂N₅ |

| Molecular weight | 252.15 g/mol |

| Hybrid system | 1,2,3-triazole + pyrrolidine |

| Key functional groups | Aromatic triazole, aliphatic amine, ethyl linker |

Historical Context of Triazole-Pyrrolidine Hybrid Compounds

The synthesis of triazole-pyrrolidine hybrids emerged alongside advancements in 1,3-dipolar cycloaddition chemistry. Key milestones include:

- Huisgen’s 1,3-dipolar cycloaddition (1960s) : Early work established the reaction between azides and alkynes to form 1,2,3-triazoles, though mixtures of regioisomers limited utility.

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC, 2002) : Sharpless and Meldal introduced Cu(I) catalysts to selectively generate 1,4-disubstituted triazoles, enabling precise hybrid synthesis.

- Pyrrolidine integration : The use of pyrrolidine-containing azides or alkynes, such as 3-azidopyrrolidine, allowed modular assembly of hybrids like 1-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole.

These developments capitalized on the “click chemistry” paradigm, emphasizing high yields, regioselectivity, and compatibility with diverse functional groups.

Significance in Heterocyclic Chemistry

The compound’s hybrid structure offers unique advantages:

- Dual reactivity : The triazole participates in hydrogen bonding and π-π stacking, while pyrrolidine contributes to stereochemical diversity and solubility.

- Coordination capacity : Triazole’s nitrogen atoms can act as ligands for transition metals, facilitating applications in catalysis.

- Salt formation : The dihydrochloride form enhances water solubility, critical for crystallography and biological assays.

Comparative Analysis of Hybrid Systems:

| Feature | 1,2,3-Triazole | Pyrrolidine | Hybrid Advantages |

|---|---|---|---|

| Aromaticity | Yes | No | Stabilizes charge, enables π interactions |

| Nitrogen content | 3 N atoms | 1 N atom | Multisite functionalization |

| Ring flexibility | Rigid | Flexible (pseudorotation) | Balances planarity and 3D coverage |

Table 2: Synergistic effects of the triazole-pyrrolidine hybrid.

Eigenschaften

IUPAC Name |

1-(2-pyrrolidin-1-ylethyl)triazole;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-2-5-11(4-1)7-8-12-6-3-9-10-12;;/h3,6H,1-2,4-5,7-8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGADUSJLQWGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C=CN=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of 1,4-diaminobutane.

Formation of the Triazole Ring:

Coupling of the Rings: The pyrrolidine and triazole rings are then coupled through an ethyl linker. This step typically involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution with an ethyl halide.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid (HCl).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The triazole ring’s nitrogen atoms participate in nucleophilic substitutions, particularly at the N1 and N2 positions. The pyrrolidine-ethyl substituent enhances electron density, directing reactivity toward electrophilic agents.

Key Reactions:

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃) to form N-alkylated derivatives .

-

Acylation: Undergoes acylation with acyl chlorides (e.g., acetyl chloride) at room temperature, yielding N-acyl triazoles.

Table 1: Nucleophilic Substitution Conditions

| Reagent | Solvent | Temperature | Product Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | DMF | 60°C | 78% | |

| Acetyl chloride | CH₂Cl₂ | 25°C | 85% |

Acid-Base Reactivity

The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent transformations:

-

Deprotonation: Neutralization with NaOH releases free base, enhancing solubility in organic solvents .

-

Ion Exchange: Chloride counterions substitute with other anions (e.g., PF₆⁻) in metathesis reactions .

Coordination Chemistry

The pyrrolidine nitrogen acts as a ligand for transition metals, forming complexes with catalytic or therapeutic applications:

-

Copper Complexation: Forms stable Cu(II) complexes in ethanol, utilized in oxidation reactions .

-

Palladium Coordination: Binds to Pd catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Table 3: Metal Complex Properties

| Metal Ion | Ligand Site | Application | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(II) | Pyrrolidine | Catalytic oxidation | 4.2 ± 0.3 | |

| Pd(II) | Triazole | Cross-coupling | 3.8 ± 0.2 |

Biological Interactions

Though not a direct reaction, the compound’s bioactivity involves non-covalent interactions:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of 1,2,3-triazoles exhibit cytotoxic effects against various cancer cell lines. Specifically, studies have demonstrated that 1-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| HeLa | 8.0 | Inhibition of cell cycle progression |

| A549 | 15.0 | Disruption of mitochondrial function |

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies suggest that it exhibits moderate to good activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Interaction with Biological Macromolecules

The unique structure of 1-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride allows it to interact with various biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.

Mechanisms of Interaction

- Protein Binding: The compound can form hydrogen bonds with amino acid residues in proteins.

- Nucleic Acid Interaction: It has shown the ability to intercalate into DNA structures, potentially disrupting replication processes.

Wirkmechanismus

The mechanism of action of 1-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-(2-(Pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride can be compared with other similar compounds, such as:

1-(2-(Pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole: The non-dihydrochloride form of the compound, which may have different solubility and stability properties.

1-(2-(Pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole: A similar compound with a different triazole ring, which may exhibit different biological activities.

1-(2-(Pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole monohydrochloride: A related compound with a single hydrochloride group, which may have different pharmacokinetic properties.

The uniqueness of 1-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride lies in its specific combination of the pyrrolidine and triazole rings, as well as its dihydrochloride salt form, which can enhance its solubility and stability in aqueous solutions.

Biologische Aktivität

1-(2-(Pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its stability and ability to interact with various biological targets. The presence of the pyrrolidine moiety enhances its pharmacological profile by potentially improving solubility and bioavailability.

| Property | Value |

|---|---|

| Common Name | 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride |

| CAS Number | 2309590-43-8 |

| Molecular Weight | 239.14 g/mol |

| Chemical Formula | C8H15N5·2HCl |

Synthesis

The synthesis of 1-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole involves the cycloaddition of azides and alkynes through a copper-catalyzed reaction. This method allows for the rapid generation of diverse triazole derivatives, which can be further modified to enhance biological activity. For instance, the synthesis process includes:

- Formation of Azide : Mesylation of pyrrolidine followed by azidation.

- Cycloaddition Reaction : The azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

Biological Activity

Research indicates that 1-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. For example:

- Antibacterial Activity : The compound has been tested against various bacterial strains with promising results, demonstrating lower minimum inhibitory concentrations (MIC) compared to standard antibiotics .

Anticancer Properties

Triazoles are also recognized for their anticancer potential:

- Cell Viability Studies : In vitro studies on cancer cell lines (e.g., A549) revealed that certain derivatives significantly reduce cell viability . The structure-activity relationship suggests that modifications to the triazole ring can enhance anticancer efficacy.

The mechanism through which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate interactions with key enzymes involved in cancer proliferation and microbial resistance .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in various therapeutic contexts:

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several triazole derivatives, including 1-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole dihydrochloride against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions on the triazole ring exhibited MIC values as low as 3.12 µg/mL against S. aureus .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives were screened for their ability to inhibit growth in A549 lung cancer cells. Compounds showed varying degrees of cytotoxicity with some demonstrating over 50% reduction in cell viability at lower concentrations .

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C (cycloaddition) | >80°C increases side products |

| Solvent | DMF/THF (anhydrous) | THF improves solubility |

| Catalyst Loading | 5 mol% Cu(I) | <5% reduces conversion |

| Reaction Time | 12–24 hrs | Shorter times lower yield |

Q. Table 2. Stability Assessment Under Accelerated Conditions

| Condition | Degradation (%) at 4 Weeks | Major Degradants |

|---|---|---|

| 40°C/75% RH | 15–20% | Hydrolyzed triazole |

| Light exposure | 10–12% | Oxidized pyrrolidine |

| Inert atmosphere | <5% | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.